molecular formula C19H22N6O4 B2383811 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 950473-16-2

1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2383811
CAS RN: 950473-16-2
M. Wt: 398.423
InChI Key: OGTHYSLZKICFMN-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to have promising results in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Medicinal Chemistry Applications

Ureas and their derivatives, including those with complex phenyl and tetrazolyl groups, are prominent in medicinal chemistry for their diverse biological activities. For example, diaryl ureas have been explored for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and potential as anticancer agents (Feng et al., 2020). This indicates that compounds like 1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea could have applications in developing new therapeutic agents.

Organic Synthesis and Chemical Reactions

Compounds with urea functionalities are key intermediates in organic synthesis. For instance, reactions involving isocyanates and aminotetrazole derivatives can lead to the formation of ureas with potential applications in synthesizing heterocyclic compounds, which are crucial in drug development (Peet, 1987). The structural complexity and reactivity of such ureas make them valuable for synthesizing a wide range of organic molecules.

Material Science and Corrosion Inhibition

Urea derivatives have also found applications in material science, particularly as corrosion inhibitors for metals. Compounds with triazinyl urea derivatives have shown efficiency in protecting mild steel against corrosion in acidic environments, highlighting their potential as protective agents in industrial applications (Mistry et al., 2011).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-4-29-14-10-8-13(9-11-14)25-17(22-23-24-25)12-20-19(26)21-15-6-5-7-16(27-2)18(15)28-3/h5-11H,4,12H2,1-3H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTHYSLZKICFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

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